
Diethyl tartrate
Overview
Description
Diethyl tartrate (C₈H₁₄O₆, CAS 87-91-2 for the L-(+)-form and 13811-71-7 for the D-(-)-form) is a chiral ester derived from tartaric acid. It is widely used in asymmetric synthesis as a ligand or chiral auxiliary due to its C₂-symmetric structure . Its applications span organic synthesis, chiral separations, and coordination chemistry. This compound is also employed in the preparation of heterocycles, such as aziridine-2,3-dicarboxylic acid diethyl ester, via reactions with thionyl chloride .
Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis
Overview
Diethyl tartrate is widely recognized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it invaluable in the production of enantiomerically pure compounds.
Key Applications
- Sharpless Enantioselective Epoxidation : this compound is employed in the Sharpless method for the enantioselective epoxidation of allylic alcohols, which enables the selective formation of one enantiomer over another .
- Synthesis of Isoquinoline Alkaloids : It serves as a chiral reagent in synthesizing complex natural products such as isoquinoline alkaloids, which have significant biological activities .
- Asymmetric Simmons-Smith Reaction : This compound is also utilized in the enantioselective construction of cyclopropanes from allylic alcohols, showcasing its versatility in synthetic methodologies .
Catalytic Applications
Overview
this compound is used as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Key Applications
- Titanium-Tartrate Catalyzed Reactions : The compound acts as a catalyst in titanium-tartrate systems for asymmetric epoxidation reactions using tert-butyl hydroperoxide. This method has been shown to provide high enantioselectivity across various substrates .
- Borane-Based Reductions : this compound has been investigated as a component in borane-based reducing agents for the asymmetric reduction of ketones and imines, further illustrating its role in catalytic processes .
Pharmaceutical Applications
Overview
In the pharmaceutical industry, this compound's chiral properties are exploited for drug development and synthesis.
Key Applications
- Synthesis of Therapeutics : It has been used in the synthesis of arundic acid, which is relevant for acute ischemic stroke therapy. This highlights its importance in developing compounds with therapeutic potential .
- Chiral Drug Development : The compound's ability to impart chirality is crucial for creating drugs that require specific enantiomeric forms for efficacy and safety.
Environmental and Safety Assessments
Overview
Recent studies have focused on the environmental impact and safety profile of this compound.
Key Findings
- Genotoxicity Studies : Research indicates that this compound does not exhibit mutagenic or clastogenic properties, making it a safer option for use in various applications .
- Environmental Safety Assessments : The compound has been evaluated under European chemical regulations and found not to pose significant risks to aquatic environments, with risk quotients indicating low potential for persistence and bioaccumulation .
Hydrolysis Kinetics
Overview
this compound undergoes hydrolysis under alkaline conditions, which has implications for its stability and reactivity in various environments.
Key Findings
- Studies have demonstrated that the hydrolysis kinetics of this compound are influenced by temperature and pH levels, providing insights into its behavior under different chemical conditions .
Data Table: Summary of Applications
Application Area | Specific Use | Notes |
---|---|---|
Chiral Auxiliary | Asymmetric synthesis (epoxidation) | Induces chirality effectively |
Catalysis | Titanium-tartrate catalyzed reactions | High enantioselectivity achieved |
Pharmaceutical Development | Synthesis of arundic acid | Important for stroke therapy |
Environmental Safety | Risk assessment | Non-genotoxic; low environmental impact |
Hydrolysis Kinetics | Stability studies | Influenced by temperature and pH |
Chemical Reactions Analysis
Sharpless Asymmetric Epoxidation
Diethyl tartrate serves as a chiral ligand in the titanium-mediated asymmetric epoxidation of allylic alcohols, a cornerstone reaction in enantioselective synthesis . The reaction mechanism involves:
-
Formation of a dimeric titanium complex with this compound and titanium isopropoxide.
-
Stereoselective oxygen transfer to the allylic alcohol substrate, dictated by the tartrate's configuration (R,R or S,S).
Substrate Type | Enantiomeric Excess (ee%) | Tartrate Configuration |
---|---|---|
Primary allylic alcohol | 90–95% | R,R or S,S |
Secondary allylic alcohol | 85–90% | R,R or S,S |
This reaction’s enantioselectivity arises from steric interactions between the substrate and the chiral tartrate-titanium complex .
Grignard Additions and Ring-Closing Metathesis
This compound is a precursor in the synthesis of conduritols and carbocycles :
-
(+)-Conduritol-E Synthesis (from ):
-
Grignard Addition : Diethyl-D-tartrate reacts with a Grignard reagent to form intermediate 71 .
-
Ring-Closing Metathesis : Grubbs’ catalyst induces cyclization, yielding the conduritol derivative.
-
Deprotection : Acetate groups are removed to finalize the product.
-
Key Steps :
Step | Reagents/Conditions | Yield |
---|---|---|
Grignard Addition | RMgX, THF, 0°C | 75% |
Metathesis | Grubbs’ Catalyst, CH₂Cl₂ | 82% |
Esterification and Transesterification
This compound is synthesized via boric acid-catalyzed esterification of tartaric acid :
-
Reaction :
-
Conditions :
Biocatalysis and Enzyme Studies
This compound acts as a substrate in enzymatic resolution and metabolic pathway studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for diethyl tartrate, and how can purity be optimized?
this compound is synthesized via esterification of L-(+)- or D-(−)-tartaric acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). Key parameters include molar ratios (typically 1:2 for tartaric acid:ethanol), reflux temperature (70–80°C), and reaction duration (6–12 hours). Post-synthesis, purification involves vacuum distillation (boiling point: ~162°C at 19 mmHg) or recrystallization using non-polar solvents like hexane . Purity (>99%) is confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .
Q. How do physicochemical properties (e.g., dielectric constant, optical rotation) influence solvent selection in chiral applications?
this compound’s dielectric constant (ε = 4.5 at 20°C) indicates low polarity, making it suitable for non-aqueous asymmetric synthesis. Its optical rotation ([α]ᴅ = −9° neat) is critical for chiral discrimination in crystallization or catalysis. Solvent choice impacts enantioselective outcomes; for example, (2R,3R)-diethyl tartrate reduces metastable zone width for (R)-mandelic acid crystallization, enabling preferential nucleation .
Q. What analytical methods are recommended for characterizing this compound enantiopurity?
Chiral high-performance liquid chromatography (HPLC) with a cellulose-based column or polarimetry are standard. Polarimetry quantifies enantiomeric excess (ee) via specific rotation comparisons to literature values (e.g., [α]ᴅ = −9° for (2S,3S)-(−)-diethyl tartrate). Nuclear Overhauser effect (NOE) NMR spectroscopy can resolve diastereomeric interactions in complex mixtures .
Advanced Research Questions
Q. How does this compound enhance enantioselectivity in Sharpless asymmetric epoxidation?
As a chiral ligand, this compound coordinates with titanium(IV) isopropoxide to form a stereoselective catalyst. The (2R,3R)-enantiomer induces epoxide ring formation below the reaction plane, favoring the (R,R)-epoxide. Enantioselectivity (>90% ee) arises from steric and electronic mismatches in the transition state, validated by density functional theory (DFT) calculations .
Q. What experimental design considerations are critical for resolving racemic mixtures using this compound-mediated crystallization?
Metastable zone width (MZW) studies in (2R,3R)-diethyl tartrate reveal selective nucleation kinetics. For racemic mandelic acid, (R)-enantiomer nucleates preferentially due to lower MZW, enabling direct crystallization from racemic solutions. Key variables include cooling rate (<1°C/min), supersaturation ratios, and solvent-to-solute ratios .
Q. How do contradictory solubility data for this compound in polar vs. non-polar solvents affect reaction scalability?
Discrepancies arise from solvent dielectric properties (e.g., ε = 4.5 in this compound vs. ε = 7.9 in diethyl malonate). In polar solvents (e.g., ethyl lactate), solubility increases but reduces enantioselectivity. Phase diagrams and ternary solubility studies are recommended to optimize solvent blends for large-scale chiral separations .
Q. Safety and Regulatory Considerations
Q. What toxicological data gaps exist for this compound in food or pharmaceutical applications?
While generally recognized as safe (GRAS) for food extraction, the European Commission mandates 90-day rodent studies and in vivo hydrolysis data due to tartaric acid’s acceptable daily intake (ADI) of 100 mg/kg. Hydrolysis byproducts (e.g., ethanol, tartaric acid) require quantification via LC-MS in biological matrices .
Q. Data Interpretation and Conflict Resolution
Q. How should researchers address conflicting reports on this compound’s role in asymmetric catalysis?
Contradictions often stem from solvent purity or catalyst aging. For reproducibility, pre-dry solvents over molecular sieves, and monitor titanium-ligand complex stability via UV-Vis spectroscopy. Cross-validate results using alternative ligands (e.g., dialkyl tartramides) to isolate this compound’s contribution .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Properties of Dialkyl Tartrates
- Alkyl Chain Effects : Longer alkyl chains (e.g., ethyl vs. methyl) increase molecular weight and hydrophobicity, influencing solubility and volatility. Dimethyl tartrate has lower steric hindrance, making it more reactive in certain esterification reactions .
Chiral and Spectroscopic Behavior
Chiral Interactions :
- This compound exhibits weak binding with cyclodextrins (α-CD and β-CD), with binding constants <100 M⁻¹ in both H₂O and DMSO . This contrasts with diisopropyl tartrate, which shows slightly stronger interactions in DMSO due to its bulkier alkyl groups .
- Vibrational Circular Dichroism (VCD) studies reveal that this compound's C=O stretching VCD signals are solvent-dependent. In CCl₄, it displays bisignate VCD due to restricted conformational mobility, similar to dimethyl tartrate .
Table 2: Binding Constants with Cyclodextrins
Compound | α-CD (H₂O) | β-CD (H₂O) | α-CD (DMSO) | β-CD (DMSO) |
---|---|---|---|---|
This compound | <100 M⁻¹ | <100 M⁻¹ | <100 M⁻¹ | <100 M⁻¹ |
Diisopropyl tartrate | Not studied | Not studied | ~150 M⁻¹ | ~120 M⁻¹ |
Solubility and Stabilization
Preparation Methods
Traditional Sulfuric Acid-Catalyzed Esterification
The conventional method for synthesizing diethyl tartrate involves sulfuric acid-catalyzed esterification of L-(+)-tartaric acid with ethanol. This approach, while straightforward, suffers from multiple limitations. Concentrated sulfuric acid acts as both a catalyst and dehydrating agent, but its strong acidity promotes side reactions such as sulfonation and ether formation, reducing the molar yield to approximately 60–70% . Additionally, the use of carbon tetrachloride as a solvent introduces environmental hazards due to its toxicity and ozone-depleting properties. Post-reaction workup requires high-vacuum distillation to isolate the product, which increases energy consumption and complicates scale-up .
Boric Acid-Catalyzed Synthesis
Reaction Mechanism and Conditions
The patent CN101100428B introduces boric acid (H₃BO₃) as a greener alternative catalyst. In this method, L-(+)-tartaric acid reacts with ethanol in a 1:4–6 molar ratio, using carbon tetrachloride (CCl₄) as the solvent. The reaction proceeds via a two-step mechanism:
-
Esterification : Boric acid facilitates protonation of the tartaric acid’s hydroxyl groups, enhancing nucleophilic attack by ethanol.
-
Azeotropic Removal of Water : CCl₄ forms an azeotrope with water, enabling continuous dehydration and shifting the equilibrium toward ester formation .
The optimized conditions include refluxing at 80–90°C for 8–12 hours, achieving a yield of 82–85%. Post-synthesis, the product is purified through sequential washing (sodium bicarbonate and water), drying over anhydrous sodium sulfate, and vacuum distillation.
Advantages and Limitations
Boric acid offers milder acidity than sulfuric acid, reducing side reactions and improving product purity to 97–98%. Furthermore, both the catalyst and solvent are recoverable, with CCl₄ recycling rates exceeding 90% . However, the reliance on CCl₄ remains environmentally problematic, and the prolonged reaction time limits industrial throughput.
Thionyl Chloride-Mediated Esterification
Process Overview
The patent CN107337603A describes a high-efficiency method using thionyl chloride (SOCl₂) as an acylating agent. Key steps include:
-
Esterification : L-(+)-tartaric acid reacts with excess ethanol (3–10 mL/g of tartaric acid) in the presence of SOCl₂ at 0–30°C.
-
Catalytic Purification : Crude product is treated with sodium bicarbonate or potassium carbonate to neutralize residual HCl and byproducts .
The reaction equation is:
Optimization and Performance
-
Molar Ratios : A 1:2–8 molar ratio of tartaric acid to SOCl₂ ensures complete conversion.
-
Temperature Control : Gradual heating to 30–60°C prevents exothermic runaway.
-
Catalyst Screening : Sodium bicarbonate (1:0.15–0.5 molar ratio to tartaric acid) achieves optimal purity .
Parameter | Optimal Value | Yield (%) | Purity (%) |
---|---|---|---|
SOCl₂ Ratio | 1:4 | 95.2 | 99.3 |
Reaction Time | 3 h | 96.2 | 99.5 |
Catalyst (NaHCO₃) | 1:0.3 | 95.5 | 99.2 |
This method eliminates distillation steps, reducing energy consumption by 40% compared to traditional approaches. The solvent (ethanol) is recyclable, and the absence of sulfur-based byproducts aligns with green chemistry principles .
Comparative Analysis of Modern Methods
Yield and Purity
-
Thionyl Chloride Method : 95–96% yield, >99% purity.
-
Boric Acid Method : 82–85% yield, 97–98% purity.
Environmental Impact
-
SOCl₂ Route : Ethanol recovery and no toxic solvents (e.g., CCl₄) make it environmentally superior.
-
Boric Acid Route : Despite CCl₄ use, catalyst recyclability reduces waste generation .
Industrial Scalability
Thionyl chloride’s shorter reaction time (3–5 hours vs. 8–12 hours for boric acid) and ambient-pressure conditions favor large-scale production. However, SOCl₂’s moisture sensitivity necessitates stringent handling protocols.
Properties
IUPAC Name |
diethyl 2,3-dihydroxybutanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAVZVORKRDODB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859148 | |
Record name | 1,4-Diethyl 2,3-dihydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless viscous liquid with very faint winey odour | |
Record name | Diethyl tartrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Diethyl tartrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
280.00 to 281.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Diethyl tartrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble to insoluble in water; miscible in oil and alcohol | |
Record name | Diethyl tartrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.203-1.210 (20°) | |
Record name | Diethyl tartrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
408332-88-7, 57968-71-5, 87-91-2 | |
Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=408332-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | racemic-Dimethoxysuccinic acid, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057968715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl tartrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl tartrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Diethyl 2,3-dihydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D,L-DIETHYL TARTRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethyl tartrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
17 °C | |
Record name | Diethyl tartrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.